molecular formula C7H7NO3 B074752 6-(Hydroxymethyl)picolinic acid CAS No. 1197-10-0

6-(Hydroxymethyl)picolinic acid

Cat. No.: B074752
CAS No.: 1197-10-0
M. Wt: 153.14 g/mol
InChI Key: SWQMSUWYOLDNBU-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

It is known that picolinic acid, a related compound, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . It is possible that 6-(Hydroxymethyl)picolinic acid may have similar biochemical interactions.

Cellular Effects

Research on the cellular effects of this compound is limited. Studies on picolinic acid have shown that it can slow down viral entry into host cells . This suggests that this compound could potentially influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that picolinic acid blocks the fusion of the virus envelope and the host cell membrane, which is crucial for virus entry into its target cell . This suggests that this compound might exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(hydroxymethyl)picolinic acid typically involves the hydroxymethylation of picolinic acid. One common method includes the reaction of picolinic acid with formaldehyde in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The reaction proceeds as follows: [ \text{C6H4(CO2H)N} + \text{CH2O} \rightarrow \text{C6H4(CO2H)(CH2OH)N} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 6-formylpicolinic acid or 6-carboxypicolinic acid, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form 6-(hydroxymethyl)picolinic alcohol.

    Substitution: Various substitution reactions can occur at the hydroxymethyl group, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: 6-Formylpicolinic acid, 6-carboxypicolinic acid.

    Reduction: 6-(Hydroxymethyl)picolinic alcohol.

    Substitution: Various substituted picolinic acid derivatives.

Scientific Research Applications

6-(Hydroxymethyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in biological systems, particularly in metal ion chelation and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral and immunomodulatory agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Comparison: 6-(Hydroxymethyl)picolinic acid is unique due to the presence of the hydroxymethyl group, which imparts different chemical and biological properties compared to its analogs. For instance, the hydroxymethyl group enhances its ability to participate in hydrogen bonding and increases its solubility in water. This makes it more versatile in various applications, particularly in biological and medicinal chemistry.

Properties

IUPAC Name

6-(hydroxymethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-4-5-2-1-3-6(8-5)7(10)11/h1-3,9H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQMSUWYOLDNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472746
Record name 6-(Hydroxymethyl)picolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197-10-0
Record name 6-(Hydroxymethyl)picolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Hydroxymethyl)picolinic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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